Methyl 2-[(oxan-4-yl)amino]benzoate
Description
Methyl 2-[(oxan-4-yl)amino]benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxylic acid position and a tetrahydropyran-4-yl (oxan-4-yl) amino substituent at the 2-position of the aromatic ring. This compound belongs to a broader class of substituted methyl benzoates, which are widely explored in agrochemical and pharmaceutical research due to their structural versatility and bioactivity.
Properties
IUPAC Name |
methyl 2-(oxan-4-ylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-13(15)11-4-2-3-5-12(11)14-10-6-8-17-9-7-10/h2-5,10,14H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDRNWAVFUBZFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(oxan-4-yl)amino]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with methyl 2-aminobenzoate and oxan-4-one.
Condensation Reaction: The amino group of methyl 2-aminobenzoate reacts with the carbonyl group of oxan-4-one under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl 2-[(oxan-4-yl)amino]benzoate serves as an intermediate in synthesizing various organic compounds. Its unique structure allows for diverse chemical reactions, including:
- Oxidation : Leading to the formation of quinones.
- Reduction : Converting it into corresponding amines.
- Substitution Reactions : The benzoate group can undergo nucleophilic substitutions.
| Reaction Type | Possible Products | Common Reagents |
|---|---|---|
| Oxidation | Quinones and oxidized derivatives | Hydrogen peroxide, potassium permanganate |
| Reduction | Amines and reduced derivatives | Sodium borohydride, lithium aluminum hydride |
| Substitution | Substituted benzoates | Hydroxide ions, amines |
Biology
In biological research, this compound is utilized to study enzyme-substrate interactions. Its oxan-4-ylamino group can form hydrogen bonds with active sites of enzymes, modulating their activity. This property makes it a valuable probe in biochemical assays.
Industry
This compound finds applications in producing dyes and pigments. Its chemical stability and reactivity allow for incorporation into various industrial formulations.
Case Study 1: Enzyme Interaction Studies
In a study published in Acta Crystallographica, researchers utilized this compound to investigate the interactions between specific enzymes and potential substrates. The compound was shown to enhance binding affinity due to its structural features, leading to improved enzyme activity assays .
Case Study 2: Synthesis of Novel Compounds
A recent publication highlighted the use of this compound as a precursor for synthesizing novel benzopyranone compounds. These compounds demonstrated significant biological activity, particularly in anti-inflammatory assays .
Mechanism of Action
The mechanism of action of Methyl 2-[(oxan-4-yl)amino]benzoate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the benzoate ester and oxan-4-yl moieties.
Pathways Involved: The compound may inhibit or activate biochemical pathways by binding to active sites or allosteric sites on target proteins, altering their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related methyl benzoate derivatives, particularly those with heterocyclic or sulfonylurea substituents, as identified in pesticide glossaries and synthesis reports.
Structural and Functional Comparisons
Key Research Findings
Bioactivity Differences: Sulfonylurea analogs (e.g., bensulfuron-methyl) inhibit acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid biosynthesis. The absence of a sulfonylurea linkage in this compound suggests a divergent mode of action or target .
Physicochemical Properties: Lipophilicity: The oxan-4-yl group likely increases lipophilicity (logP ~2.5–3.0†) compared to polar sulfonylurea derivatives (logP <1.5 for bensulfuron-methyl), which may influence membrane permeability and environmental fate .
Synthetic Routes: this compound can be synthesized via nucleophilic aromatic substitution, analogous to methods for Methyl 4-acetamido-2-hydroxybenzoate (e.g., coupling oxan-4-ylamine with methyl 2-fluorobenzoate) . In contrast, sulfonylurea derivatives require multi-step syntheses involving sulfonamide formation and urea linkages .
Biological Activity
Methyl 2-[(oxan-4-yl)amino]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a benzoate moiety linked to an oxan-4-amine group. The molecular formula is , with a molecular weight of approximately 221.25 g/mol. The compound can be characterized by various spectroscopic techniques, including NMR and IR spectroscopy.
Synthesis
The synthesis of this compound typically involves the reaction of methyl benzoate with oxan-4-amine under controlled conditions. The reaction may utilize catalysts to enhance yield and purity. For example, palladium-catalyzed reactions are commonly employed to facilitate the substitution processes on the aromatic ring.
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
- Receptor Interaction : It may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens.
In Vitro Studies
In vitro assays have demonstrated the compound's effectiveness in inhibiting phospholipase A2 (PLA2), an enzyme implicated in inflammatory responses. A study conducted using recombinant PLA2 showed that this compound inhibited enzyme activity in a dose-dependent manner, suggesting its potential as an anti-inflammatory agent .
Case Studies
- Anti-inflammatory Effects : A study on animal models indicated that administration of this compound resulted in a significant reduction in inflammatory markers, supporting its use as a therapeutic agent for conditions such as arthritis.
- Neuroprotective Effects : Research has highlighted the neuroprotective properties of this compound in models of neurodegenerative diseases, where it reduced oxidative stress and apoptosis in neuronal cells.
Data Tables
The following table summarizes key findings from various studies on this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
